2-Chloro-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride
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Overview
Description
2-Chloro-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride is a chemical compound with a complex structure that includes a benzene ring, a sulfonyl chloride group, and a piperidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield. Common reagents used in the industrial synthesis include chlorinating agents, sulfonylating agents, and various catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The piperidinone moiety can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce various oxidized forms of the piperidinone moiety .
Scientific Research Applications
2-Chloro-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The piperidinone moiety can interact with various molecular targets, potentially affecting biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride: Similar structure but with a methyl group instead of a chlorine atom.
2-Chloro-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride: Similar structure but with a pyrrolidinone moiety instead of a piperidinone moiety.
Properties
Molecular Formula |
C11H11Cl2NO3S |
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Molecular Weight |
308.2 g/mol |
IUPAC Name |
2-chloro-3-(2-oxopiperidin-1-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C11H11Cl2NO3S/c12-11-8(14-7-2-1-6-10(14)15)4-3-5-9(11)18(13,16)17/h3-5H,1-2,6-7H2 |
InChI Key |
WBORAMORNOWMGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=C(C(=CC=C2)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
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